Cas no 106006-85-3 ((R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide)

(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 化学的及び物理的性質
名前と識別子
-
- (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
- (R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide
- Propanamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)-, (R)-
- Propanamide,N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-
- N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
- Propanamide, N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-
- MFCD07369802
- DTXSID40649598
- AKOS016844238
- A13954
- SCHEMBL8204692
- 1217680-69-7
- N-[(6R)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide
- 106006-85-3
- (R)-N-(2-amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, AldrichCPR
- CS-0148267
- Propanamide, N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]
- AS-35356
- GU29WTP5CG
- A936056
- (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)propionamide
- N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, (R)-
- (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide
- Pramipexole Impurity 2
-
- MDL: MFCD07369802
- インチ: InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1
- InChIKey: VVPFOYOFGUBZRY-ZCFIWIBFSA-N
- SMILES: CCC(N[C@@H]1CCC2=C(SC(N2)=N)C1)=O
計算された属性
- 精确分子量: 225.09400
- 同位素质量: 225.09358328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.2Ų
- Surface Charge: 0
- XLogP3: 1.2
- 互变异构体数量: 4
じっけんとくせい
- Color/Form: White to Yellow Solid
- PSA: 96.25000
- LogP: 2.08090
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- 储存条件:Room temperature
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB168576-250 mg |
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; . |
106006-85-3 | 97% | 250mg |
€443.60 | 2023-06-23 | |
AstaTech | 46080-0.25/G |
(R)-N-(2-AMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOL-6-YL)-PROPIONAMIDE |
106006-85-3 | 97% | 0.25g |
$113 | 2023-09-17 | |
eNovation Chemicals LLC | D761620-250mg |
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |
106006-85-3 | 95% | 250mg |
$190 | 2024-06-07 | |
abcr | AB168576-1 g |
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; . |
106006-85-3 | 97% | 1g |
€831.60 | 2023-06-23 | |
Alichem | A059005716-5g |
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |
106006-85-3 | 95% | 5g |
$1069.12 | 2023-09-04 | |
eNovation Chemicals LLC | D761620-1g |
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |
106006-85-3 | 95% | 1g |
$335 | 2023-09-04 | |
Fluorochem | 040722-100mg |
R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide |
106006-85-3 | 97% | 100mg |
£80.00 | 2022-02-28 | |
abcr | AB168576-1g |
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; . |
106006-85-3 | 97% | 1g |
€831.60 | 2024-06-10 | |
AstaTech | 46080-1/G |
(R)-N-(2-AMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOL-6-YL)-PROPIONAMIDE |
106006-85-3 | 97% | 1g |
$347 | 2023-09-17 | |
abcr | AB168576-250mg |
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, 97%; . |
106006-85-3 | 97% | 250mg |
€443.60 | 2024-06-10 |
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamideに関する追加情報
Compound CAS No. 106006-85-3: (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide
The compound (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide with CAS No. 106006-85-3 is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are widely studied for their versatile applications in drug discovery and material science. The benzothiazole core of this molecule is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, making it highly aromatic and potentially bioactive.
Recent studies have highlighted the importance of (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide in the development of novel therapeutic agents. Its unique structure allows for diverse functionalization, enabling researchers to explore its potential as an antimicrobial agent, anti-inflammatory drug, or even a neuroprotective compound. The presence of the amino group (-NH2) and the propionamide moiety in its structure contributes to its ability to interact with biological targets, such as enzymes or receptors, making it a promising candidate for drug design.
One of the key aspects of this compound is its stereochemistry. The (R) configuration at the chiral center indicates that this molecule exists as a single enantiomer, which is crucial for its pharmacological activity. Stereoisomerism plays a pivotal role in drug efficacy and safety, as different enantiomers can exhibit varying biological effects. For instance, the (R)-enantiomer may show superior activity compared to its (S)-counterpart due to better binding affinity with target proteins.
The synthesis of (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide involves a series of well-established organic reactions. The starting material typically includes a substituted benzothiazole derivative, which undergoes amide bond formation with an appropriate amino acid derivative. This process often employs coupling agents like EDCI or HATU to facilitate the reaction. The stereochemistry is controlled during the synthesis step to ensure the formation of the desired (R)-enantiomer.
In terms of physical properties, this compound exhibits a melting point range that is consistent with its molecular weight and structural complexity. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for both analytical characterization and preclinical testing.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide with greater accuracy. Molecular docking studies have revealed potential binding sites on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its anti-inflammatory properties. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity, further enhancing our understanding of its chemical behavior.
The application of this compound extends beyond pharmaceuticals; it has also shown promise in agrochemicals and materials science. For instance, derivatives of this compound have been investigated for their potential as fungicides or herbicides due to their ability to inhibit key enzymes involved in plant pathogenesis. Furthermore, its structural versatility makes it a candidate for designing advanced materials with unique optical or electronic properties.
In conclusion, (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide is a multifaceted compound with significant potential across various scientific domains. Its unique structure, stereochemistry-controlled synthesis, and diverse functionalization options make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, it stands at the forefront of innovation in modern chemistry.
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